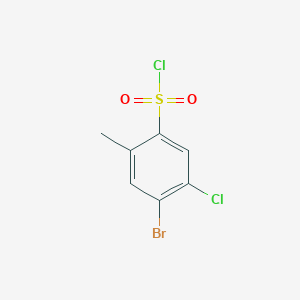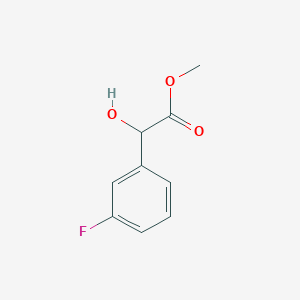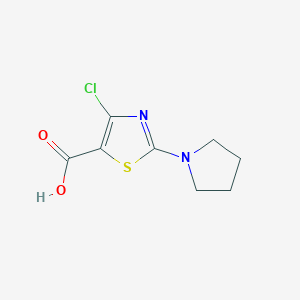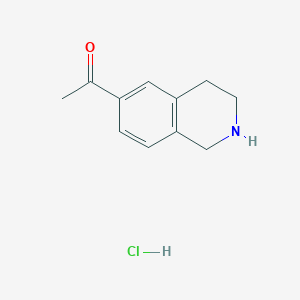![molecular formula C15H19N3OS B3376592 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1212238-62-4](/img/structure/B3376592.png)
4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (BFTT) is a novel synthetic compound that has been studied for its potential application in scientific research. BFTT is a thiol-containing heterocycle that has been found to possess a range of biochemical and physiological effects. This compound has been studied for its ability to modulate the activity of various enzymes and proteins, as well as its potential to act as an antioxidant.
Mécanisme D'action
The mechanism of action of 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it has been suggested that the compound modulates the activity of various enzymes and proteins by binding to them and altering their structure or activity. This compound has also been found to act as an antioxidant, scavenging reactive oxygen species and preventing them from causing damage to cells and tissue.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. It has been found to modulate the activity of various enzymes and proteins, including the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been found to possess anti-cancer properties, as it has been found to inhibit the growth of various cancer cell lines. In addition, this compound has been found to possess antioxidant properties, protecting cells and tissue from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol in laboratory experiments has several advantages. This compound is commercially available and can be synthesized in a few hours with a good yield. In addition, this compound has been found to possess a range of biochemical and physiological effects, making it a useful tool for studying the activity of various enzymes and proteins.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound is a synthetic compound, and its mechanism of action is not yet fully understood. In addition, this compound has not been extensively studied for its potential toxicity, so its safety in laboratory experiments is not yet known.
Orientations Futures
The potential future directions for the use of 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol in scientific research include further studies to elucidate its mechanism of action and to assess its safety for use in laboratory experiments. In addition, this compound could be studied for its potential use in the development of novel therapeutic agents, as it has been found to possess anti-cancer and antioxidant properties. This compound could also be studied for its potential use in the development of new diagnostic agents, as it has been found to modulate the activity of various enzymes and proteins. Finally, this compound could be studied for its potential use in the development of new food additives and preservatives, as it has been found to possess antioxidant properties.
Applications De Recherche Scientifique
4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has been studied for its potential application in scientific research. It has been found to modulate the activity of various enzymes and proteins, including the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been found to act as an antioxidant, protecting cells and tissue from oxidative damage. In addition, this compound has been found to possess anti-cancer properties, as it has been found to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
4-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-9(12-8-10-4-5-11(12)7-10)18-14(16-17-15(18)20)13-3-2-6-19-13/h2-3,6,9-12H,4-5,7-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYLIVNFBIFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)N3C(=NNC3=S)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol](/img/structure/B3376603.png)
![(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol](/img/structure/B3376610.png)